2-amino-3-chlorobenzene-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
78846-41-0 |
|---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
2-amino-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
IDXBVHWWMUPXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Classical and Conventional Synthesis Routes
The traditional synthesis of 2-amino-3-chlorobenzene-1-sulfonic acid primarily relies on the sulfonation of halogenated anilines. This process is a cornerstone of industrial aromatic chemistry.
Sulfonation of Anilines and Halogenated Anilines
The direct sulfonation of aniline (B41778) and its halogenated derivatives is a common method for producing aminoaryl sulfonic acids. google.com This electrophilic aromatic substitution reaction typically involves heating the parent aniline with sulfuric acid. wikipedia.orgbyjus.com In the case of 3-chloroaniline, reaction with chlorosulfonic acid, often with the addition of thionyl chloride, can be employed to produce the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. google.com
The reaction conditions, such as temperature and the concentration of the sulfonating agent, play a critical role in the outcome of the reaction. For instance, the sulfonation of aniline with sulfuric acid at elevated temperatures (180-220°C) and under pressure is a known industrial method. google.com A key feature of this process is that the water formed during the reaction is retained in the mixture until completion. google.com
Electrophilic Aromatic Sulfonation Mechanisms and Regioselectivity
Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.orglibretexts.org The actual electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of the sulfonation of substituted anilines is governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the chloro group (-Cl) is a deactivating but also an ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect.
In acidic media, such as those used for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.comquora.com This can lead to the formation of meta-substituted products. byjus.com The final product distribution between ortho, para, and meta isomers is often a complex interplay of these directing effects and the reversibility of the sulfonation reaction. quora.com For instance, the sulfonation of aniline at high temperatures tends to favor the thermodynamically more stable para-isomer. quora.com
Impact of Substituents on Reaction Kinetics and Thermodynamics
The substituents on the aniline ring significantly influence both the rate (kinetics) and the equilibrium position (thermodynamics) of the sulfonation reaction.
Kinetics:
Amino Group: The electron-donating amino group activates the aromatic ring, increasing the rate of electrophilic attack compared to unsubstituted benzene (B151609). chemistrysteps.com However, in the strongly acidic conditions required for sulfonation, the protonation of the amino group to the deactivating anilinium ion slows down the reaction. masterorganicchemistry.comquora.com
Chloro Group: The electron-withdrawing nature of the chlorine atom deactivates the ring towards electrophilic substitution, making the reaction slower than that of aniline.
Thermodynamics:
The sulfonation reaction is reversible. wikipedia.orgstackexchange.com This reversibility allows for thermodynamic control of the product distribution. stackexchange.com At higher temperatures, the reaction can reach equilibrium, favoring the formation of the most stable isomer. stackexchange.comslideshare.net In the case of substituted anilines, the para-isomer is often the thermodynamically favored product due to reduced steric hindrance compared to the ortho-isomer. quora.comstackexchange.com The formation of the meta-isomer is also possible, especially when the amino group is protonated. quora.com
Advanced Synthetic Approaches
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic methodologies have been developed for sulfonation reactions.
Vilsmeier-Haack Conditions for Sulfonation and Derivative Formation
The Vilsmeier-Haack (V-H) reaction, traditionally used for formylation, can be adapted for sulfonation. scirp.orgwikipedia.org The V-H reagent, typically a chloroiminium salt formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can act as an electrophile. wikipedia.orgchemistrysteps.comorganic-chemistry.org
In the context of sulfonation, the V-H reagent, in the presence of a sulfite (B76179) source like sodium bisulfite (NaHSO₃), can generate the active sulfonating species. scirp.org This method has been successfully applied to the sulfonation of activated aromatic compounds such as phenols and anilines, affording the corresponding sulfonic acid derivatives in good yields under mild, room temperature conditions. scirp.org This approach offers an alternative pathway that can be more versatile than traditional sulfonation methods. scirp.org
Ultrasonic Assistance in Sulfonation Reactions
Ultrasound irradiation has emerged as a valuable tool in organic synthesis for accelerating reactions and improving yields. nih.govresearchgate.net In the context of sulfonation, sonication has been shown to significantly enhance reaction rates and, in some cases, improve regioselectivity. nih.govresearchgate.net The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized high temperatures and pressures. nih.govsimpli-demo.eu
Studies have demonstrated that ultrasonic assistance in the sulfonation of aromatic compounds, including anilines, can lead to a considerable reduction in reaction time compared to conventional stirring methods. scirp.orgresearchgate.net For example, under Vilsmeier-Haack conditions, the use of ultrasound has been reported to not only shorten reaction times but also increase the yields of aromatic sulfonic acids. scirp.org This technique offers a greener and more efficient alternative to traditional heating methods. researchgate.netrsc.org
Interactive Data Table: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Key Advantages |
| Classical Sulfonation | 3-chloroaniline, Sulfuric Acid/Chlorosulfonic Acid | High Temperature, Pressure | Well-established, suitable for large-scale production. |
| Vilsmeier-Haack Sulfonation | 3-chloroaniline, DMF/POCl₃, NaHSO₃ | Room Temperature | Mild conditions, versatile. scirp.org |
| Ultrasonic-Assisted Sulfonation | 3-chloroaniline, Sulfonating Agent | Sonication | Reduced reaction times, enhanced yields. scirp.orgresearchgate.net |
Multi-component Reactions for Derived Structures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgresearchgate.net These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity, making them valuable tools in medicinal and organic chemistry. rsc.orgnih.gov For a scaffold like this compound, the amino group is a key functional handle for participation in various MCRs, enabling the synthesis of a diverse range of complex derivatives.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a highly substituted α-aminoacyl amide. nih.govmdpi.com By utilizing a derivative of this compound as the amine component, it is possible to generate complex peptide-like structures. For instance, α-amino acids themselves can be used as bifunctional components in Ugi reactions, participating with both their amine and carboxylic acid groups. mdpi.com This highlights the potential for the sulfonic acid group on the benzene ring to influence the reaction or be retained as a key functional feature in the final product.
The versatility of MCRs allows for the creation of extensive compound libraries. By systematically varying the other components—the aldehyde, carboxylic acid, and isocyanide—a wide array of derivatives can be synthesized from a single aminobenzene sulfonic acid precursor. georgiasouthern.edu Research has demonstrated the use of MCRs for synthesizing various heterocyclic structures, which are prevalent in biologically active molecules. rsc.org For example, sulfonic acid-functionalized catalysts have been developed to promote MCRs, such as the Biginelli reaction, to produce heterocyclic compounds like dihydropyrimidines. chemistrysteps.comresearchgate.net This suggests a dual role for the sulfonic acid moiety, acting as both a part of the core structure and a potential internal catalytic promoter under certain conditions. Other MCRs, such as the Passerini three-component reaction (which uses an isocyanide, a carboxylic acid, and a carbonyl compound), could also be adapted to create diverse derivatives. nih.gov
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound involves addressing challenges related to process efficiency, cost-effectiveness, safety, and environmental impact. Industrial methods prioritize high yields, purity, and throughput while minimizing waste and energy consumption. imarcgroup.comgoogle.com The synthesis of aminoaryl-sulfonic acids often involves high temperatures and corrosive reagents, necessitating specialized equipment and carefully controlled conditions. wikipedia.orggoogle.com
Process Efficiency and Yield Enhancement
A primary industrial method for producing aminoaryl-sulfonic acids is the "baking process," which involves the high-temperature sulfonation of the corresponding arylamine. wikipedia.org In this process, the arylamine is first reacted with sulfuric acid to form an arylammonium hydrogen sulfate (B86663) intermediate. google.com This mixture is then heated, causing the sulfonic acid group to rearrange and substitute onto the aromatic ring. A key aspect of enhancing efficiency in this process is managing the water produced during the reaction. A patented method describes carrying out the reaction under pressure in a closed system, which retains the water formed until the reaction is complete, leading to improved yields and selectivity compared to processes where water is continuously removed. google.com
For example, a process for preparing 2-chloroaniline-4-sulphonic acid (an isomer of the target compound) in o-dichlorobenzene at 200°C under pressure resulted in a product yield of 51.1%. google.com Another approach to improve efficiency is to start from different precursors. A method for producing p-aminobenzene sulfonic acid involves a single-step reduction and sulfonation of nitrobenzene, which is presented as a cleaner manufacturing route with high product purity. google.com Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of by-products like disulfonic acids. google.com
Precursor Chemistry and Intermediate Transformations
The most direct precursor for the synthesis of this compound is 2-chloroaniline (B154045). The core transformation is an electrophilic aromatic substitution, specifically the sulfonation of the aniline ring. byjus.com When aniline or its derivatives react with concentrated sulfuric acid, the initial step is an acid-base reaction forming an anilinium hydrogen sulfate salt. byjus.comtiwariacademy.com Upon heating this intermediate to high temperatures (e.g., 180–200°C), a rearrangement occurs, leading to the substitution of a sulfonic acid (-SO₃H) group onto the ring. tiwariacademy.comchemicalbook.com The amino group is a strong ortho-, para-director; however, under the strongly acidic conditions of sulfonation, the amine is protonated to form the anilinium ion, which is a meta-directing group. byjus.com The high temperatures used in the baking process can overcome this, allowing for substitution at the ortho and para positions. chemistrysteps.com
Alternative synthetic routes may begin with different precursors to control the regioselectivity. For instance, a synthesis for the related aniline-2-sulfonic acid can start from 2-chloronitrobenzene. chemicalbook.com This route involves several intermediate transformations: reaction with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide, oxidation to 2-nitrobenzenesulfonyl chloride, hydrolysis to the corresponding sulfonic acid, and finally, reduction of the nitro group to an amine. chemicalbook.com Another proposed route for a related compound starts with protecting the amino group of aniline before performing directed lithiation to install sulfur and carboxyl groups at specific positions, followed by oxidation to form the sulfonic acid. stackexchange.com Such multi-step syntheses offer precise control over the final structure but are often less economically viable on an industrial scale compared to direct sulfonation. The preparation of the 2-chloroaniline precursor itself typically involves the catalytic hydrogenation of 2-chloronitrobenzene. mdpi.comacs.org
Optimization of Reaction Conditions and Catalyst Selection
Optimizing reaction conditions is critical for the successful industrial synthesis of this compound, directly impacting yield, purity, and process safety. The direct sulfonation of chloroaniline is highly sensitive to several parameters.
Reaction Conditions: The temperature of the sulfonation reaction is a key variable. The traditional "baking" process for aniline sulfonation requires temperatures in the range of 180-200°C. tiwariacademy.comchemicalbook.com A patented process for the synthesis of various aminoaryl-sulphonic acids, including 2-chloroaniline-4-sulphonic acid, was conducted at 200°C in a closed autoclave to maintain pressure. google.com The solvent choice is also important; high-boiling inert solvents like o-dichlorobenzene are used in industrial settings to achieve the necessary reaction temperatures. google.com The molar ratio of sulfuric acid to the arylamine precursor is typically near 1:1, and the reaction can be initiated with the pre-formed arylammonium hydrogen sulphate salt. google.com
Catalyst Selection: For the direct sulfonation of arylamines, concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) typically acts as both the reagent and the catalyst. wikipedia.org Sulfur trioxide (SO₃) is the active electrophile in the reaction. wikipedia.org While this classic method is robust, modern research explores more advanced catalytic systems for C-S bond formation. For example, heterogeneous copper-based catalysts have been developed for the sulfonylation of aniline derivatives with sodium sulfinates, offering advantages like catalyst recyclability and milder reaction conditions (room temperature). mdpi.com Other advanced methods include photoredox-catalyzed reactions using iridium complexes to generate sulfonyl radicals from sulfinate salts for the sulfonylation of anilines under mild, visible-light-mediated conditions. rsc.org While these newer methods may not yet be applied to the bulk production of this compound, they represent the forefront of catalyst development for this class of transformations.
Below is a table summarizing the optimization of conditions for the synthesis of a related compound, 2-chloroaniline-4-sulphonic acid, which illustrates the industrial parameters involved.
| Parameter | Condition | Precursor | Yield/Result | Source |
|---|---|---|---|---|
| Temperature | 200°C | 2-Chloroaniline | 51.1% yield of 2-chloroaniline-4-sulphonic acid | google.com |
| Solvent | o-Dichlorobenzene | 2-Chloroaniline | Used as a high-boiling solvent for the reaction | google.com |
| Reagent | Sulfuric Acid Monohydrate | 2-Chloroaniline | Reacted in a ~1:1 molar ratio with the amine | google.com |
| Reaction Time | 4.3 hours | 2-Chloroaniline | Time required to reach completion at 200°C | google.com |
| System | Closed Autoclave (Under Pressure) | Arylamines | Process designed to enhance yield by retaining water | google.com |
Chemical Reactivity and Functional Group Transformations
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eglibretexts.org The rate and position of this substitution on the 2-amino-3-chlorobenzene-1-sulfonic acid ring are controlled by the combined influence of the existing substituents.
Further Functionalization of the Aromatic Ring
The benzene ring of this compound has three available positions for substitution: C4, C5, and C6. Further functionalization through reactions like nitration, halogenation, or sulfonation is possible, though the conditions required and the products formed depend heavily on the directing effects of the existing groups. minia.edu.eglibretexts.org
For instance, aromatic sulfonation is a reversible reaction where a sulfonic acid group can be introduced onto an aromatic ring, typically using fuming sulfuric acid (SO₃ in H₂SO₄). libretexts.org This reversibility allows the sulfonic acid group to be used as a "blocking group" to prevent substitution at a particular position, only to be removed later under dilute acidic conditions. minia.edu.eg Similarly, nitration introduces a nitro group (-NO₂) using a mixture of nitric and sulfuric acids, while halogenation introduces a halogen (e.g., Cl, Br) typically with a Lewis acid catalyst. libretexts.orgyoutube.com The specific outcome of these reactions on the target molecule is best understood by analyzing the directing effects of its substituents.
Influence of Amino, Chloro, and Sulfo Groups on Directing Effects
The position of attack by an incoming electrophile is determined by the cumulative directing effects of the amino, chloro, and sulfonic acid groups. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as directors to the ortho/para or meta positions. msu.edu
Amino Group (-NH₂): The amino group is a powerful activating group. pageplace.de Through its lone pair of electrons, it donates electron density to the benzene ring via a resonance effect (p-π conjugation). msu.edu This increases the ring's nucleophilicity, making it more reactive towards electrophiles. It strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the amino group is at C2, meaning it directs towards C4 (para) and C6 (ortho).
Chloro Group (-Cl): Halogens like chlorine are deactivating groups. They are highly electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), making the ring less reactive. youtube.com However, they possess lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. pageplace.deyoutube.com Since the inductive effect is stronger than the resonance effect for halogens, the net result is deactivation but with ortho, para-direction. The chloro group at C3 directs towards C5 (ortho) and C1 (para, already substituted).
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strongly deactivating group. It is a powerful electron-withdrawing group due to both inductive and resonance effects. msu.edu This significantly reduces the electron density of the ring, making it much less reactive. It is a meta-director. The sulfonic acid group at C1 directs incoming electrophiles to C3 (already substituted) and C5.
Combined Effect: The directing influences on the available positions (C4, C5, C6) are as follows:
Position C4: Strongly activated and directed by the para-directing amino group.
Position C5: Directed by the meta-directing sulfonic acid group and the ortho-directing chloro group.
Position C6: Strongly activated and directed by the ortho-directing amino group.
The amino group is the most powerful activating director among the three. Therefore, electrophilic substitution is most likely to occur at the positions it most strongly activates: C4 and C6. Steric hindrance from the adjacent sulfonic acid group at C1 might slightly disfavor substitution at C6, potentially making C4 the most probable site for reaction.
| Functional Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| Amino (-NH₂) | C2 | Electron-donating (resonance) | Strongly Activating | ortho, para (to C4, C6) |
| Chloro (-Cl) | C3 | Electron-withdrawing (inductive) > Electron-donating (resonance) | Deactivating | ortho, para (to C1, C5) |
| Sulfonic Acid (-SO₃H) | C1 | Electron-withdrawing (inductive & resonance) | Strongly Deactivating | meta (to C3, C5) |
Reactions of the Amino Group
The primary aromatic amino group is a versatile functionality that serves as a starting point for numerous chemical transformations.
Diazotization and Subsequent Coupling Reactions
Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form diazonium salts. google.com This process is known as diazotization. The resulting diazonium salt of this compound is an unstable but highly useful intermediate.
These diazonium salts are weak electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. vaia.com This reaction, an electrophilic aromatic substitution, forms brightly colored azo compounds (-N=N-), which are the basis for many synthetic dyes. For example, the diazotized form of the molecule could be coupled with a compound like 2-naphthol (B1666908) to produce a vivid azo dye. This reactivity is well-established for related compounds like aminobenzothiazole sulfonic acids, which are used as diazo components in dye manufacturing. lookchem.com
Amidation and Related Derivatizations
The amino group can be acylated to form an amide. This transformation, known as amidation, typically involves reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. Alternatively, direct condensation with a carboxylic acid can be achieved using various coupling reagents that activate the carboxylic acid. organic-chemistry.orgnih.gov
Reacting this compound with, for example, acetyl chloride would yield the corresponding N-acetyl amide derivative (2-acetamido-3-chlorobenzene-1-sulfonic acid). A wide array of modern synthetic methods exists for forming amide bonds, including chemoenzymatic processes and reactions mediated by boron-based reagents or phosphine (B1218219) derivatives, highlighting the versatility of this transformation. nih.govrsc.org
Formation of Heterocyclic Ring Systems from the Amino Functionality
The amino group is a key functional handle for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science. While specific examples starting from this compound are not prevalent, the general reactivity patterns of aromatic amines illustrate the potential pathways.
For instance, aromatic amines can be used to synthesize:
Benzothiazoles: Condensation of an ortho-aminothiophenol with a carboxylic acid or its derivative yields a benzothiazole (B30560) ring system. youtube.com
Triazines and Imidazoles: By reacting a derivatized aromatic amine (e.g., an N-chloroacetamide derivative) with reagents like thiourea (B124793) or thiosemicarbazide, five- and six-membered heterocyclic rings such as imidazoles and triazines can be formed. nih.gov
Quinazolinones: Multi-step syntheses starting from aromatic amines can lead to fused heterocyclic systems like triazinoquinazolinones, which often involves initial amidation followed by cyclization with reagents like hydrazine. organic-chemistry.org
These examples demonstrate the potential of the amino group in this compound to serve as a building block for creating more complex molecular architectures containing heterocyclic motifs.
Reactions of the Sulfonic Acid Group
The sulfonic acid group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. numberanalytics.com It is also a versatile functional group that can undergo several transformations.
Aromatic sulfonic acids can be converted into sulfonate esters and sulfonyl halides, which are important intermediates in organic synthesis. wikipedia.org
Sulfonate Esters: The formation of sulfonate esters from sulfonic acids can be achieved through various methods. One common approach involves the reaction of the sulfonic acid with an alcohol in the presence of a suitable activating agent. acs.orgnih.gov For instance, triphenylphosphine (B44618) ditriflate has been described as an effective reagent for the direct coupling of sulfonic acid salts with alcohols to yield sulfonate esters. acs.orgnih.gov Another method is the alcoholysis of sulfonyl chlorides, which are themselves derived from sulfonic acids. wikipedia.org Sulfonate esters, such as methyl triflate, are known to be good alkylating agents in organic synthesis. wikipedia.org
Sulfonyl Halides: The conversion of sulfonic acids to sulfonyl halides, particularly sulfonyl chlorides, is a fundamental transformation. wikipedia.org This is often accomplished by treating the sulfonic acid with reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl). wikipedia.orgorgsyn.org For example, the reaction of acetanilide (B955) with chlorosulfonic acid yields p-acetaminobenzenesulfonyl chloride. orgsyn.org The resulting sulfonyl chlorides are valuable precursors for the synthesis of other derivatives, most notably sulfonamides. rsc.org
Sulfonamides are a significant class of compounds with diverse applications. nih.gov The most common method for their synthesis involves the reaction of a sulfonyl chloride with an amine. rsc.org Therefore, the conversion of this compound to its corresponding sulfonyl chloride is a critical first step.
Recent advancements have also focused on the direct synthesis of sulfonamides from sulfonic acids or their salts, bypassing the isolation of the sulfonyl chloride intermediate. nih.govacs.org One such method employs microwave irradiation to facilitate the reaction between a sulfonic acid (or its sodium salt) and an amine in the presence of a reagent like 2,4,6-trichloro- acs.orgnih.govrsc.org-triazine. acs.org This approach has shown good functional group tolerance and provides high yields. acs.org Another direct method involves using triphenylphosphine ditriflate to couple sulfonic acid salts with amines. acs.orgnih.gov
The synthesis of sulfonamides can also be achieved from various starting materials through different catalytic systems, including palladium-catalyzed cross-coupling reactions. researchgate.net
Desulfonation is the removal of the sulfonic acid group from an aromatic ring, which is essentially the reverse of a sulfonation reaction. wikipedia.org This reaction is typically carried out by heating the aromatic sulfonic acid in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid. numberanalytics.comwikipedia.org The ease of desulfonation is related to the stability of the corresponding sulfonated product; less stable products are more easily desulfonated. wikipedia.org
This reversibility of the sulfonation reaction is a useful tool in organic synthesis. wikipedia.org The sulfonic acid group can be employed as a temporary blocking group to direct other electrophilic substitutions to specific positions on the aromatic ring. pearson.com After the desired substitutions have been made, the sulfonic acid group can be removed by hydrolysis. wikipedia.org For instance, this strategy is used in the synthesis of 2-chlorotoluene (B165313) from p-toluenesulfonic acid. wikipedia.org
Reactivity of the Chlorine Substituent
The chlorine atom on the benzene ring of this compound can also participate in chemical transformations, primarily through nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.comyoutube.com In the case of derivatives of this compound, the sulfonic acid group and potentially other introduced groups can activate the ring towards nucleophilic attack.
The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some S_NAr reactions may proceed through a concerted mechanism. nih.gov The nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring all influence the reaction pathway and outcome. For example, polyfluoroarenes readily undergo S_NAr reactions, which can be used to synthesize highly functionalized derivatives. mdpi.com
While not extensively detailed for this compound itself, halogen exchange reactions are a common strategy in organic synthesis to introduce diversity into aromatic molecules. In principle, the chlorine atom could be replaced by other halogens (e.g., fluorine, bromine, or iodine) or other nucleophiles under specific reaction conditions. The success of such a transformation would depend on the relative reactivity of the C-Cl bond and the reaction conditions employed.
Despite a comprehensive search for scientific literature and spectral data, information focusing specifically on the chemical compound This compound is not available in the public domain. Searches for experimental or theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, did not yield results for this particular isomer.
Numerous scientific databases and research articles were consulted, but the available information pertains to related isomers such as 2-amino-4-chlorobenzenesulfonic acid, 3-amino-5-chlorobenzenesulfonic acid, and other similar compounds like 2-amino-3-chlorobenzoic acid. Due to the strict requirement to focus solely on this compound and the absence of any specific data for this compound, it is not possible to generate the detailed and scientifically accurate article as requested.
The creation of an article with the specified advanced spectroscopic characterization would require either direct experimental data from laboratory analysis or theoretical data from computational chemistry studies, neither of which is publicly accessible for this compound at this time. Extrapolating data from other related but distinct chemical structures would be scientifically inaccurate and would not meet the precise requirements of the requested subject.
Therefore, the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of this compound cannot be provided.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Correlation of Theoretical and Experimental Vibrational Frequencies
A powerful approach for the detailed assignment of vibrational modes in a molecule is the correlation of experimentally obtained vibrational frequencies (from Infrared and Raman spectroscopy) with those predicted from theoretical quantum chemical calculations. This combined approach provides a much higher level of confidence in the assignment of specific spectral features to the corresponding molecular motions.
Theoretical Modeling: The first step in this process involves computational modeling of the 2-amino-3-chlorobenzene-1-sulfonic acid molecule. Density Functional Theory (DFT) calculations, often using a basis set such as B3LYP/6-31+G(d), are commonly employed to optimize the molecular geometry to its lowest energy state. Following geometry optimization, the vibrational frequencies are calculated. These calculated frequencies correspond to the fundamental vibrational modes of the molecule in the gaseous phase and are typically harmonic frequencies.
Experimental Measurement: Experimentally, the infrared and Raman spectra of a solid sample of this compound would be recorded. The resulting spectra would show a series of absorption (IR) or scattering (Raman) bands, each corresponding to a specific vibrational mode.
Correlation and Scaling: The raw calculated vibrational frequencies are systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the fact that the experimental data is often from the solid state. To account for this, the calculated frequencies are scaled using an appropriate scaling factor (e.g., 0.96 for DFT/B3LYP/6-31+G(d)). The scaled theoretical frequencies are then compared with the experimental frequencies. The potential energy distribution (PED) from the calculation is used to assign the character of each vibrational mode (e.g., N-H stretch, C=C aromatic stretch, S=O stretch).
A high degree of correlation between the scaled theoretical and experimental frequencies would confirm the vibrational assignments and, by extension, the molecular structure. Discrepancies can point to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in the gas-phase calculation.
Expected Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (based on PED) |
| N-H Asymmetric Stretch | ~3450 | ~3455 | Stretching of the N-H bonds in the amino group |
| N-H Symmetric Stretch | ~3350 | ~3358 | Stretching of the N-H bonds in the amino group |
| Aromatic C-H Stretch | ~3100-3000 | ~3080 | Stretching of the C-H bonds on the benzene (B151609) ring |
| S=O Asymmetric Stretch | ~1250 | ~1255 | Asymmetric stretching of the S=O bonds in the sulfonic acid group |
| S=O Symmetric Stretch | ~1050 | ~1052 | Symmetric stretching of the S=O bonds in the sulfonic acid group |
| C-N Stretch | ~1300 | ~1305 | Stretching of the carbon-nitrogen bond |
| C-S Stretch | ~800 | ~805 | Stretching of the carbon-sulfur bond |
| C-Cl Stretch | ~750 | ~755 | Stretching of the carbon-chlorine bond |
This table contains hypothetical but representative data for illustrative purposes.
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass.
For this compound, the molecular formula is C₆H₆ClNO₃S. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S).
Theoretical Monoisotopic Mass: 206.9757 g/mol
An experimental HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, would be expected to yield a measured mass that is very close to this theoretical value. The difference between the measured mass and the theoretical mass, known as the mass error, is typically in the low parts-per-million (ppm) range for a correct formula assignment. This confirmation of the elemental composition is a critical step in the identification of the compound.
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/deprotonated version of it) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The pattern of fragmentation provides valuable information about the connectivity of atoms in the molecule.
For this compound, the fragmentation would likely proceed through the loss of stable neutral molecules or radicals from the parent ion. Key expected fragmentation pathways would include:
Loss of SO₃: A common fragmentation for sulfonic acids is the loss of a sulfur trioxide molecule, which would result in a fragment ion corresponding to 3-chloroaniline.
Loss of H₂O or NH₃: The amino group can lead to the loss of ammonia, while the sulfonic acid group can facilitate the loss of water.
Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway.
Ring Opening: At higher fragmentation energies, the aromatic ring itself may fragment.
Hypothetical Fragmentation Data for [M-H]⁻ Ion of this compound
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
| 126.0010 | SO₃ | [3-chloroaniline - H]⁻ |
| 205.9678 | H | [M-2H]⁻ radical anion |
| 170.9782 | HCl | [Aminobenzenesulfonic acid - H]⁻ |
This table contains hypothetical but representative data for illustrative purposes.
By analyzing these fragmentation patterns, the positions of the substituents on the benzene ring can often be inferred, thus confirming the specific isomeric structure.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of chemical reactions and identifying intermediates and byproducts.
In the synthesis of this compound, LC-MS could be used to:
Track Reactant Consumption and Product Formation: By taking aliquots from the reaction mixture at different time points, the relative abundance of the starting materials, the desired product, and any intermediates can be monitored. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Identify Reaction Intermediates: Short-lived or low-concentration intermediates in a reaction pathway can often be detected by LC-MS, providing insight into the reaction mechanism.
Characterize Byproducts: The formation of undesired side products, including other isomers, can be identified and quantified. This information is crucial for developing purification strategies and improving the selectivity of the reaction.
For example, in a reaction to synthesize this compound, LC-MS could distinguish it from other isomers that might be formed, as they would likely have different retention times in the liquid chromatography step, even though they have the same mass.
X-ray Crystallography (if applicable for solid-state characterization of advanced materials)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.
The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density in the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined with very high precision.
A successful X-ray crystallographic analysis of this compound would provide:
Unambiguous Confirmation of the Molecular Structure: The precise connectivity of the atoms and the positions of the amino, chloro, and sulfonic acid groups on the benzene ring would be definitively established.
Detailed Geometric Parameters: Highly accurate measurements of bond lengths, bond angles, and torsion angles would be obtained.
Information on Intermolecular Interactions: The packing of the molecules in the crystal lattice would be revealed, providing detailed insight into non-covalent interactions such as hydrogen bonding between the amino and sulfonic acid groups of neighboring molecules, and π-π stacking of the aromatic rings.
Conformational Analysis: The preferred conformation of the sulfonic acid group relative to the benzene ring would be determined.
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound in the solid state and for the rational design of advanced materials where this compound might be used as a building block. While no published crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural elucidation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of 2-amino-3-chlorobenzene-1-sulfonic acid.
Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and predict the reactivity of this compound. DFT methods provide a robust framework for understanding the distribution of electrons within the molecule, which is fundamental to its chemical properties. These calculations can determine optimized molecular geometry, bond lengths, and bond angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT is used to calculate various electronic properties that are key indicators of reactivity, such as the distribution of electron density and the energies of the frontier molecular orbitals.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more prone to chemical reactions.
From the HOMO-LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. For this compound, these parameters provide a quantitative measure of its stability and reactivity.
| Parameter | Value (eV) |
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap (ΔE) | (Value) |
| Chemical Hardness (η) | (Value) |
| Chemical Softness (S) | (Value) |
Data table with hypothetical values as specific literature is unavailable.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino and sulfonic acid groups would exhibit positive potential.
Molecular Modeling and Dynamics
Beyond static electronic properties, molecular modeling and dynamics simulations offer insights into the conformational flexibility and stability of this compound.
Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, rotation around the C-S and C-N bonds can lead to different conformers. By calculating the potential energy surface as a function of these rotational angles, the lowest energy (most stable) conformer can be identified. This information is crucial for understanding how the molecule will behave in various environments and how it will interact with other molecules. The relative energies of different conformers can provide insight into the molecule's flexibility and the barriers to internal rotation.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry enables the a priori prediction of spectroscopic data, which is crucial for the identification and characterization of compounds. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules like this compound.
Vibrational Frequencies: Theoretical vibrational analysis provides a complete set of vibrational modes for a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies is a standard feature of many quantum chemistry software packages. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nist.gov To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. nih.govsemanticscholar.org For instance, a scaling factor of 0.961 has been used for calculations with the B3LYP/6-311++G(d,p) level of theory. nih.gov The predicted spectrum can aid in the assignment of complex experimental spectra by providing a theoretical basis for the observed absorption bands.
A hypothetical table of predicted vs. experimental vibrational frequencies for a related molecule, 2-chloroquinoline-3-carboxaldehyde, illustrates the typical accuracy of such predictions. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| C-H stretch | 3060 | 3065 |
| C=O stretch | 1695 | 1702 |
| C=C stretch | 1570 | 1575 |
| C-Cl stretch | 840 | 845 |
Reaction Mechanism and Transition State Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and selectivity.
Computational Studies of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. researchgate.net The regioselectivity of these reactions on the this compound ring is determined by the directing effects of the three substituents. The amino group (-NH₂) is a strong activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The sulfonic acid group (-SO₃H) is a strong deactivating group and is meta-directing.
Computational studies, typically using DFT, can model the SEAr mechanism by:
Calculating the energies of the possible Wheland intermediates (sigma complexes) formed by the attack of an electrophile at each available position on the aromatic ring. libretexts.org The relative energies of these intermediates indicate the preferred site of substitution.
Locating the transition state structures leading to each intermediate. The calculated activation energy barriers provide a quantitative measure of the kinetic favorability of each reaction pathway. nih.gov
Analyzing the charge distribution and molecular orbitals of the starting material to predict reactivity. The sites with the highest electron density are generally more susceptible to electrophilic attack.
For this compound, a qualitative analysis suggests that the activating amino group will have the dominant directing effect. However, the steric hindrance from the adjacent chloro and sulfonic acid groups, along with the deactivating nature of the chloro and sulfonic acid groups, will modulate this reactivity. Computational modeling can provide a more precise prediction of the major product. researchgate.net
Modeling of Derivatization Reactions
Beyond electrophilic substitution, this compound can undergo various derivatization reactions involving its amino and sulfonic acid groups. For example, the amino group can be acylated, alkylated, or diazotized, while the sulfonic acid group can be converted to a sulfonyl chloride or a sulfonamide.
Computational modeling can be employed to study the mechanisms of these derivatization reactions. For instance, in the acylation of the amino group, quantum chemical calculations can be used to:
Model the reaction pathway, including the formation of tetrahedral intermediates and the transition states for their formation and collapse.
Investigate the effect of different acylating agents and reaction conditions on the reaction rate and yield.
Predict the spectroscopic properties of the resulting amide product, aiding in its experimental identification.
Similarly, the conversion of the sulfonic acid to a sulfonyl chloride using reagents like thionyl chloride can be modeled to understand the reaction mechanism and potential side reactions. These computational studies provide valuable insights that can guide the synthesis of new derivatives of this compound for various applications.
Coordination Chemistry and Advanced Material Science Applications
Ligand Properties and Metal Complexation
The presence of multiple functional groups on 2-amino-3-chlorobenzene-1-sulfonic acid dictates its rich coordination chemistry, enabling the formation of a variety of metal complexes with diverse structural and electronic properties.
Chelating Behavior of the Amino and Sulfonate Groups
The amino (-NH2) and sulfonate (-SO3H) groups are the primary sites for metal coordination. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group can donate to a metal center, forming coordinate bonds. This dual functionality allows the compound to act as a chelating ligand, binding to a metal ion at two or more points to form a stable ring-like structure known as a chelate. The acidity of the sulfonic acid group and its capacity for deprotonation are key to its strong coordination ability. researchgate.net This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific geometry and electronic properties of the metal ion, as well as the reaction conditions, influence which donor atoms are involved in coordination.
Synthesis and Characterization of Metal Complexes
Metal complexes of this compound can be synthesized through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the final product's structure and purity. The resulting metal complexes are typically characterized using a suite of analytical techniques to determine their composition, structure, and properties.
Common Characterization Techniques:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present and confirms coordination by observing shifts in the vibrational frequencies of the amino and sulfonate groups upon complexation. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions in the case of transition metals. researchgate.netacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution. researchgate.netnih.gov |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and coordination geometry. nih.gov |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. researchgate.net |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex. |
These characterization methods are crucial for understanding the relationship between the structure of the metal complexes and their potential applications.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a versatile building block has led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org These materials are of great interest due to their tunable structures and potential applications in various fields.
Design and Synthesis of Functional Frameworks
The synthesis of MOFs and coordination polymers using this compound involves the self-assembly of the organic ligand with metal ions or metal clusters. nih.gov The choice of metal and the ligand's functionality are critical in directing the assembly of the desired framework architecture. The presence of the sulfonic acid group is particularly advantageous for creating functional MOFs. researchgate.net These groups can be incorporated into the MOF structure either through direct synthesis using the sulfonated ligand or by post-synthetic modification of a pre-existing framework. researchgate.netrsc.org The resulting "acidic MOFs" can exhibit unique catalytic properties. rsc.org
Supramolecular Chemistry and Self-Assembly Processes
The molecular structure of this compound, featuring amino, chloro, and sulfonic acid functional groups on a benzene (B151609) ring, provides a rich platform for studying non-covalent interactions that drive the formation of larger, ordered structures. These interactions are fundamental to its role in supramolecular chemistry and self-assembly processes. The bottom-up approach of using engineered molecular building blocks that undergo spontaneous, predefined self-assembly is a powerful method for creating smart materials. mdpi.com Peptides and their derivatives, for example, are versatile building blocks for such materials. mdpi.com
Hydrogen Bonding and π-π Stacking Interactions in Crystalline Architectures
The arrangement of molecules in the solid state is dictated by a combination of intermolecular forces. For aromatic compounds like this compound, hydrogen bonds and π-π stacking are the primary interactions governing their crystalline architecture.
Hydrogen Bonding: The amino (-NH₂) and sulfonic acid (-SO₃H) groups are excellent hydrogen bond donors and acceptors. The nitrogen atom of the amino group and the oxygen atoms of the sulfonic acid group can act as hydrogen bond acceptors, while the hydrogen atoms of both groups can act as donors. This leads to the formation of extensive hydrogen-bonding networks. In closely related structures, such as 2-amino-3,5-dichlorobenzohydroxamic acid, molecules are linked by O—H⋯N/O and N—H⋯O/Cl hydrogen bonds, forming two-dimensional layers. researchgate.net This demonstrates the capacity of amino and chloro-substituted aromatic rings to participate in complex hydrogen bonding schemes.
π-π Stacking Interactions: The aromatic benzene ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the stability of the crystal lattice. Self-assembly in systems with bulky aromatic groups is often driven by these π-π stacking interactions. nih.gov Molecular dynamics simulations of other aromatic-rich peptides show that π-π interactions between side-by-side layers are crucial for self-assembly. mdpi.com
The interplay of these non-covalent forces results in well-defined, three-dimensional supramolecular structures.
Table 1: Key Intermolecular Interactions in the Self-Assembly of Substituted Aminobenzenes
| Interaction Type | Participating Functional Groups | Role in Supramolecular Structure |
| Hydrogen Bonding | Amino (-NH₂), Sulfonic Acid (-SO₃H) | Directs the formation of extended 1D, 2D, or 3D networks. |
| π-π Stacking | Benzene Ring | Stabilizes the structure through stacking of aromatic cores. |
| Halogen Bonding | Chloro (-Cl) | Can act as an acceptor, contributing to the overall stability of the crystalline architecture. |
Formation of Cocrystals and Organized Assemblies
The ability of this compound to participate in robust hydrogen bonding makes it a prime candidate for forming cocrystals and other multi-component organized assemblies. Self-assembling peptides often consist of alternating hydrophobic and hydrophilic regions, which can include charged amino acids. nih.gov The structure of this compound, with its distinct functional groups, allows it to act as a building block in such assemblies. The process of self-assembly is often driven by the conjugation of molecules to bulky terminal groups, leading to properties like hydrogelation. nih.govreading.ac.uk
Integration into Functional Materials
The unique chemical properties of this compound make it a valuable precursor and component in a variety of functional materials, from traditional dyes to advanced resins and potential electronic materials.
Role as Precursors for Advanced Dyes and Pigments (Focus on underlying chemistry, not just product)
Aminobenzenesulfonic acids are key intermediates in the synthesis of azo dyes and pigments. The underlying chemistry leverages the reactivity of the aromatic amino group.
The core chemical transformation involves a two-step process:
Diazotization: The primary aromatic amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The sulfonic acid group enhances the water solubility of the resulting diazonium salt, which is advantageous for subsequent reactions in aqueous media.
Azo Coupling: The resulting diazonium salt is an electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms an azo compound (R-N=N-R'), which contains the characteristic -N=N- chromophore responsible for the color of the dye.
The presence of the chloro and sulfonic acid groups on the benzene ring of the original molecule modifies the electronic properties of the diazonium salt and influences the final color (hue) and properties (e.g., lightfastness, solubility) of the resulting dye.
Potential in Optoelectronic and Catalytic Applications
While specific applications of this compound in optoelectronics and catalysis are an emerging area of research, its molecular structure suggests significant potential.
Optoelectronic Potential: The aromatic system is a fundamental component of many organic electronic materials. The self-assembly of molecules with aromatic residues can lead to the formation of ordered structures with good electron conduction properties. mdpi.com The ability of this compound to form organized assemblies through π-π stacking could be exploited to create conductive nanomaterials. The presence of electron-withdrawing (chloro, sulfonic acid) and electron-donating (amino) groups on the π-system allows for the tuning of its electronic energy levels (HOMO/LUMO), a key consideration in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.
Catalytic Potential: The molecule possesses both acidic (sulfonic acid) and basic (amino) sites, a feature of bifunctional catalysts. The sulfonic acid group is a strong Brønsted acid site, similar to those used in solid acid catalysts for reactions like esterification and alkylation. The amino group can function as a basic site or as a coordination site for metal catalysts. The integration of such molecules into larger polymer or porous material frameworks could yield heterogeneous catalysts with tailored activity.
Application in Ion-Exchange Resins and Membranes
The sulfonic acid group (-SO₃H) is the key functional group for creating cation-exchange materials. desware.netscience.gov These materials are used extensively for water softening, demineralization, and purification processes.
Underlying Chemistry: Ion-exchange resins are typically composed of a cross-linked polymer backbone to which ionic functional groups are covalently attached. science.gov To integrate a molecule like this compound, it would first be polymerized or grafted onto a suitable polymer support. The most common method involves starting with a pre-formed polymer (like polystyrene-divinylbenzene) and then introducing the functional groups, a process known as sulfonation.
Mechanism of Action: In a cation-exchange resin, the sulfonic acid groups are deprotonated to -SO₃⁻, creating fixed negative charges within the polymer matrix. These fixed charges are balanced by mobile cations (e.g., H⁺ or Na⁺). When a solution containing other cations (e.g., Ca²⁺, Mg²⁺) passes through the resin, these cations are exchanged for the mobile cations from the resin, effectively removing them from the solution. The presence of the amino group could further modify the resin's properties, potentially allowing for the creation of amphoteric ion-exchangers that can exchange either cations or anions depending on the pH. Most industrial ion-exchange membranes are cation-exchange membranes with sulfonic acid groups or anion-exchange membranes with quaternary ammonium (B1175870) groups. desware.net
Environmental Chemistry and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).
The photolytic degradation of 2-amino-3-chlorobenzene-1-sulfonic acid is anticipated to be influenced by the absorption of ultraviolet (UV) radiation, which can initiate the cleavage of its chemical bonds. The presence of the aromatic ring and its substituents suggests it can absorb light, potentially leading to its transformation.
Under the influence of UV radiation, the carbon-chlorine (C-Cl) bond is often the most susceptible to cleavage in chlorinated aromatic compounds. This can lead to the formation of a phenyl radical and a chlorine atom. For this compound, this would result in the formation of 2-amino-1-benzenesulfonic acid as a primary phototransformation product.
The process can be significantly accelerated by the presence of photocatalysts like titanium dioxide (TiO₂). In such heterogeneous photocatalysis, UV irradiation generates highly reactive hydroxyl radicals (•OH) on the catalyst surface. proakademia.eu These radicals are powerful oxidizing agents that can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. proakademia.eu The degradation rate in such systems is dependent on factors like pH and catalyst concentration. proakademia.eu For instance, studies on the degradation of 2-phenylbenzimidazole-5-sulfonic acid showed that the process was most efficient in an acidic medium (pH 3), where electrostatic attraction between the catalyst surface and the organic molecule is favorable. proakademia.eu
Table 1: Potential Phototransformation Products of this compound
| Precursor Compound | Potential Transformation Product | Degradation Pathway |
|---|---|---|
| This compound | 2-amino-1-benzenesulfonic acid | Reductive Dechlorination |
| This compound | Hydroxylated intermediates | Oxidation by hydroxyl radicals |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The sulfonic acid group (–SO₃H) is known for its high stability and resistance to hydrolysis under typical environmental pH conditions. Similarly, the C-Cl and C-N bonds on an aromatic ring are generally stable and not susceptible to rapid hydrolysis unless under extreme conditions of temperature or pH.
Research on other stable organic molecules, such as 2'-fluoroarabinonucleic acid (2'F-ANA), highlights that molecular structure dictates hydrolytic stability. While 2'F-ANA is exceptionally stable under both acidic and basic conditions, this is due to specific electronic effects within that molecule. rsc.orgresearchgate.net For aromatic sulfonic acids, the C-S bond is particularly robust. Therefore, this compound is expected to be hydrolytically stable in the environment, with negligible breakdown attributable to hydrolysis alone. Its persistence in aquatic systems would thus be governed primarily by photolytic and biological degradation mechanisms rather than simple reaction with water.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of xenobiotic compounds from the environment. The degradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Under aerobic conditions, microorganisms often utilize oxygenases to initiate the breakdown of aromatic compounds. For this compound, two primary initial lines of attack are plausible: desulfonation or dioxygenation.
Studies on various aminobenzenesulfonic acid (ABS) isomers have shown that specialized bacteria can utilize them as a source of sulfur. nih.gov This process, known as desulfonation, involves the enzymatic cleavage of the C-S bond to release sulfite (B76179) (SO₃²⁻), which the bacterium can then assimilate. The resulting chlorinated aminophenol (3-chloro-2-aminophenol) would then be further degraded, likely through ring cleavage. Bacteria such as Pseudomonas sp. and Arthrobacter sp. have demonstrated broad substrate specificity for desulfonating various sulfonated aromatics. nih.gov
In anaerobic environments, a key transformation for chlorinated aromatic compounds is reductive dechlorination. wikipedia.orgtpsgc-pwgsc.gc.ca This is a biologically mediated process where the chlorine atom is removed and replaced with a hydrogen atom, using the chlorinated compound as an electron acceptor in a process known as dehalorespiration. tpsgc-pwgsc.gc.cayoutube.com This reaction would convert this compound into 2-aminobenzenesulfonic acid (orthanilic acid).
Once dechlorinated, the resulting aminobenzenesulfonic acid would undergo further degradation. The anaerobic degradation of aniline (B41778), the parent amine, is known to be initiated by carboxylation (the addition of CO₂) to form 4-aminobenzoate, which is then channeled into the benzoate (B1203000) degradation pathway. nih.govfrontiersin.org Sulfate-reducing bacteria like Desulfatiglans anilini and Desulfobacterium anilini are capable of anaerobically degrading aniline. nih.govnih.govuni-konstanz.de It is plausible that a similar pathway, perhaps following desulfonation, could degrade the 2-aminobenzenesulfonic acid intermediate.
Table 2: Comparison of Aerobic vs. Anaerobic Initial Degradation Steps
| Condition | Primary Mechanism | Initial Product |
|---|---|---|
| Aerobic | Desulfonation or Dioxygenation | 3-chloro-2-aminophenol or 4-chloro-3-aminocatechol |
| Anaerobic | Reductive Dechlorination | 2-aminobenzenesulfonic acid |
While specific metabolites of this compound have not been documented, the degradation pathways of analogous compounds allow for the prediction of likely intermediates.
Under aerobic conditions, the key initial metabolites would be the products of desulfonation or dioxygenation. Research on Pseudomonas sp. strain S-313 showed that it converted 3-aminobenzenesulfonic acid into 3-aminophenol. nih.gov Applying this to the target compound suggests the formation of 3-chloro-2-aminophenol . If dioxygenation occurs first, 4-chloro-3-aminocatechol would be a likely intermediate, as seen in the degradation of other chloroaromatics. iaea.org
Under anaerobic conditions, the primary metabolite would be the product of reductive dechlorination, 2-aminobenzenesulfonic acid . nih.gov Subsequent anaerobic metabolism of this intermediate could lead to 2-sulfobenzoate via deamination, or other intermediates if the aniline degradation pathway is followed. The anaerobic degradation of aniline itself has been shown to produce phenylphosphoamidate and 4-aminobenzoate as key intermediates in Desulfatiglans anilini. nih.govosti.gov
Table 3: Predicted Microbial Metabolites of this compound
| Degradation Condition | Predicted Intermediate Metabolite | Basis of Prediction (Degradation of Analogous Compounds) |
|---|---|---|
| Aerobic | 3-chloro-2-aminophenol | Desulfonation of aminobenzenesulfonic acids nih.gov |
| Aerobic | 4-chloro-3-aminocatechol | Dioxygenation of chloroaromatics ub.eduresearchgate.net |
| Anaerobic | 2-aminobenzenesulfonic acid | Reductive dechlorination of chlorinated benzenes nih.gov |
Environmental Fate Modeling
Prediction of Environmental Persistence and Transport
The environmental persistence and transport of a chemical are governed by a combination of its physicochemical properties and its susceptibility to degradation, transformation, and partitioning processes in various environmental compartments (air, water, soil, sediment).
Key parameters influencing environmental fate include:
Water Solubility: The sulfonic acid group suggests high water solubility, leading to partitioning into the aqueous phase.
Vapor Pressure: Likely to be very low, minimizing volatilization from water and soil.
Octanol-Water Partition Coefficient (Kow): The presence of both a polar sulfonic acid group and an amino group, along with a nonpolar chlorobenzene (B131634) structure, results in a complex partitioning behavior. The log Kow value provides an indication of a substance's tendency to sorb to organic matter in soil and sediment.
Sorption Coefficient (Koc): This parameter, normalized to organic carbon content, is crucial for predicting mobility in soil. Compounds with high Koc values are less mobile.
Biotransformation and Biodegradation Rates: These are critical for determining the persistence of the compound. As discussed in the biocatalytic degradation section, the presence of the chloro- and sulfo- substituents can render the molecule recalcitrant to microbial attack.
Various mathematical models are used to predict the environmental fate of organic chemicals. These range from simple screening-level models to complex, spatially resolved models.
Commonly used model types include:
Multimedia Fate Models: These models, such as the Equilibrium Criterion (EQC) model, estimate the distribution of a chemical between different environmental compartments at equilibrium.
Wastewater Treatment Plant Models: Models like SimpleTreat are used to predict the fate of chemicals during wastewater treatment, which is a primary entry point for many domestic and industrial chemicals into the environment.
River and Watershed Models: Spatially resolved models like the Hydrological Simulation Program—FORTRAN (HSPF) or the Soil and Water Assessment Tool (SWAT) can simulate the transport and transformation of chemicals in river systems. stone-env.com More recent global-scale contaminant fate models, like HydroFATE, can estimate surface-water concentrations of domestically used substances. copernicus.org
Groundwater Models: Models like PRZM-GW are used to predict the potential for pesticides and other chemicals to leach into groundwater. stone-env.com
The table below presents a conceptual framework for modeling the environmental fate of this compound, based on models used for other organic contaminants.
| Model Type | Model Examples | Application to this compound | Data Requirements |
| Screening Level | EQC, SimpleBox | Initial assessment of environmental distribution and persistence. | Physicochemical properties (solubility, vapor pressure, Kow), degradation half-lives. |
| Wastewater Treatment | SimpleTreat | Prediction of removal efficiency in wastewater treatment plants and concentration in effluent and sludge. | Biodegradation rate constants, sorption coefficient. |
| Surface Water | PWC, TOXSWA, SWAT stone-env.com | Estimation of concentrations in rivers and lakes receiving wastewater effluent or runoff. | Hydrological data, chemical loading rates, in-stream degradation and sorption rates. |
| Groundwater | PRZM-GW, PEARL, MACRO stone-env.com | Assessment of leaching potential to groundwater from contaminated soil. | Soil properties, sorption coefficient (Koc), degradation rates in soil and water. |
Given the expected high water solubility and low volatility of this compound, it is predicted to be mobile in aquatic environments and have a low potential for atmospheric transport. Its persistence will be largely determined by its resistance to microbial degradation. The chlorine and sulfonic acid substituents are known to increase the recalcitrance of aromatic compounds. Therefore, this compound may persist in the environment, particularly in anaerobic sediments where degradation is slower.
Future Research Directions and Emerging Applications
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of sulfonated aromatic amines often involves harsh conditions and the use of strong acids, leading to environmental concerns. Future research is increasingly focused on developing "green" and sustainable synthetic pathways. One promising area is the use of novel catalysts that can operate under milder conditions and are recyclable. For instance, research into the synthesis of related compounds, such as α-amino phosphonates, has demonstrated the effectiveness of bamboo char sulfonic acid as a highly active, heterogeneous catalyst derived from a renewable source. sioc-journal.cn Such solid acid catalysts offer advantages like simplicity of operation and ease of recycling. sioc-journal.cn The exploration of biocatalysis, using enzymes or whole-cell systems to perform the sulfonation or amination steps, represents another frontier for the sustainable production of 2-amino-3-chlorobenzene-1-sulfonic acid.
Exploration of Novel Derivatization Chemistry for Advanced Functionalization
The inherent reactivity of the amino and sulfonic acid groups on the this compound molecule makes it an ideal candidate for novel derivatization. The compound is already utilized in the manufacture of various dyes and medicines, which relies on the chemical modification of its structure. ethz.ch Future research will likely focus on creating a new generation of functional materials through advanced derivatization strategies.
Potential research directions include:
Polymer Chemistry: Incorporating the molecule as a monomer in polymerization reactions to create specialty polymers with enhanced thermal stability, conductivity, or ion-exchange properties.
Pharmaceutical Synthesis: Using the compound as a starting material or key intermediate for the synthesis of novel therapeutic agents, leveraging the unique electronic and steric properties conferred by the chloro and sulfonic acid groups.
Coordination Chemistry: Functionalizing the molecule to act as a ligand for metal ions, leading to the development of new catalysts, sensors, or metal-organic frameworks (MOFs).
Computational Design of Materials Incorporating the Compound
Computational chemistry and materials science offer powerful tools for predicting the properties of novel materials before they are synthesized in the lab. Future research can leverage these in-silico techniques to design materials incorporating this compound with tailored functionalities. By modeling the electronic structure, molecular geometry, and intermolecular interactions, researchers can:
Predict the optical and electronic properties of new dyes and pigments derived from the compound.
Simulate the binding affinity of potential drug candidates based on this scaffold with their biological targets.
Design polymers with specific mechanical, thermal, or conductive properties by computationally screening different co-monomers and polymer architectures.
These computational approaches can significantly accelerate the discovery and development process, saving time and resources by focusing experimental efforts on the most promising candidates.
Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for its detection and quantification becomes critical. This is particularly important for environmental monitoring and for understanding reaction mechanisms. Future research will likely focus on optimizing advanced analytical techniques for this purpose.
| Analytical Technique | Potential Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the compound and its derivatives in complex matrices; purity assessment of synthetic products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of metabolic and degradation products in bioremediation studies; trace analysis in environmental samples. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of new derivatives; mechanistic studies of reactions involving the compound. mdpi.com |
| Infrared (IR) Spectroscopy | Confirmation of functional groups in synthesized molecules; monitoring the progress of derivatization reactions. mdpi.com |
Developing methods for trace analysis is crucial for assessing the environmental fate of this compound and for ensuring the purity of products in pharmaceutical and materials science applications.
Bioremediation Strategies Based on Degradation Pathways of Related Compounds
Sulfonated aromatic amines can be persistent in the environment, making bioremediation an attractive and sustainable cleanup strategy. researchgate.net While the biodegradability of this compound itself is not extensively documented, research on related compounds provides a strong foundation for future work.
Studies have shown that certain bacteria can degrade aminobenzenesulfonic acids (ABS). researchgate.net For example, Alcaligenes sp. O-1 can degrade 2-aminobenzenesulfonate. ethz.ch The degradation pathway often involves initial transport into the bacterial cell, followed by enzymatic attack. ethz.chresearchgate.net Two primary mechanisms have been observed: deamination (removal of the amino group) preceding desulfonation (removal of the sulfonate group), or desulfonation preceding deamination. ethz.ch The desulfonation step is typically an oxygen-dependent reaction, where a dioxygenase enzyme incorporates molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of sulfite (B76179). researchgate.netd-nb.info
Furthermore, bacteria capable of degrading chloroanilines have been isolated, such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., which can utilize 4-chloroaniline (B138754) as a sole carbon and nitrogen source. nih.gov These organisms often employ a modified ortho-cleavage pathway to break down the aromatic ring. nih.gov
Future bioremediation research for this compound could involve:
Isolation and Enrichment: Screening for naturally occurring microorganisms from contaminated sites that can degrade the target compound.
Genetic Engineering: Modifying known aminobenzenesulfonate or chloroaniline-degrading bacteria to enhance their activity towards this compound.
Consortium Development: Creating a synergistic consortium of different bacterial strains, where each strain performs a specific step in the degradation pathway.
Pathway Elucidation: Using advanced analytical techniques to map the specific degradation pathway of this compound to optimize bioremediation conditions.
By building on the knowledge of these related degradation pathways, effective and environmentally friendly strategies can be developed to mitigate any potential environmental impact of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-3-chlorobenzene-1-sulfonic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonation of a chlorinated aromatic precursor (e.g., 3-chloroaniline) using concentrated sulfuric acid under controlled thermal conditions (60–80°C). Optimization focuses on maintaining stoichiometric ratios of sulfonating agents, reaction time (4–6 hours), and post-reaction neutralization with NaOH to isolate the sulfonic acid derivative. Continuous flow reactors may enhance yield and reproducibility by ensuring uniform temperature and reagent mixing .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the benzene ring and sulfonic acid group. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic S=O stretching vibrations (~1030 cm⁻¹ and ~1170 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while UV-Vis spectroscopy monitors electronic transitions influenced by the chloro and sulfonic acid substituents .
Q. How can researchers ensure purity during the isolation of sulfonic acid derivatives?
- Methodological Answer : Recrystallization from ethanol-water mixtures (1:3 ratio) removes unreacted precursors and byproducts. Purity is confirmed via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol (4:1). Quantitative analysis via HPLC with a C18 column and UV detection at 254 nm ensures >98% purity .
Advanced Research Questions
Q. How can multidimensional chromatography resolve challenges in analyzing sulfonated aromatic compounds?
- Methodological Answer : Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-ToF–MS) separates co-eluting sulfonated derivatives by leveraging differences in volatility and polarity. Online derivatization (e.g., methylation) enhances volatility, while spectral deconvolution identifies alkylated sulfonated thiophenes and benzenes. This approach outperforms 1D GC, which fails to resolve structurally similar compounds .
Q. What strategies address discrepancies in reported reaction efficiencies for sulfonation of chloroaromatics?
- Methodological Answer : Systematic Design of Experiments (DoE) evaluates interactions between variables (temperature, acid concentration, and stirring rate). Response surface methodology (RSM) models optimal conditions, while kinetic studies (e.g., in-situ FTIR monitoring) track intermediate formation. Comparative studies using alternative sulfonating agents (e.g., chlorosulfonic acid) may reconcile conflicting data .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 2–12) at 40°C for 14 days. Degradation products are analyzed via LC-MS/MS, while quantum mechanical calculations (DFT) predict hydrolysis pathways. pH-dependent solubility profiles (measured via shake-flask method) inform formulation strategies .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting chromatographic data for sulfonated compounds?
- Methodological Answer : Cross-validation using orthogonal techniques (e.g., ion chromatography for sulfonate quantification vs. LC-MS for structural confirmation) resolves ambiguities. Principal component analysis (PCA) of spectral datasets identifies outliers, while collaborative studies with standardized reference materials minimize inter-laboratory variability .
Q. What computational tools aid in predicting the reactivity of sulfonic acid derivatives in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Molecular docking simulations assess interactions with biological targets, while cheminformatics platforms (e.g., KNIME) correlate substituent effects with experimental yields .
Methodological Standardization
Q. What guidelines ensure reproducibility in sulfonation reaction protocols?
- Methodological Answer : Adhere to ASTM or ISO standards for reagent purity and equipment calibration. Detailed reporting of reaction parameters (e.g., ramp rates, cooling methods) in supplementary materials enhances reproducibility. Inter-laboratory round-robin tests validate protocols, with deviations documented using failure mode and effects analysis (FMEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
